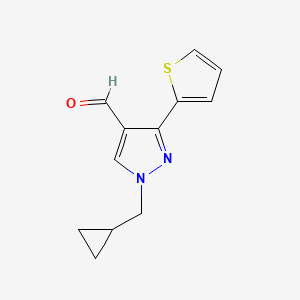

1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde

CAS No.: 2098014-81-2

Cat. No.: VC3156796

Molecular Formula: C12H12N2OS

Molecular Weight: 232.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2098014-81-2 |

|---|---|

| Molecular Formula | C12H12N2OS |

| Molecular Weight | 232.3 g/mol |

| IUPAC Name | 1-(cyclopropylmethyl)-3-thiophen-2-ylpyrazole-4-carbaldehyde |

| Standard InChI | InChI=1S/C12H12N2OS/c15-8-10-7-14(6-9-3-4-9)13-12(10)11-2-1-5-16-11/h1-2,5,7-9H,3-4,6H2 |

| Standard InChI Key | GJJNGBRIUQTCME-UHFFFAOYSA-N |

| SMILES | C1CC1CN2C=C(C(=N2)C3=CC=CS3)C=O |

| Canonical SMILES | C1CC1CN2C=C(C(=N2)C3=CC=CS3)C=O |

Introduction

1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde is a complex organic compound featuring a pyrazole ring, a thiophene moiety, and a cyclopropylmethyl group. This compound's unique structural features suggest potential applications in medicinal chemistry due to its diverse functional groups. The molecular formula for this compound is C12H12N2OS, with a molecular weight of approximately 232.30 g/mol .

Structural Features

The compound's structure includes:

-

Pyrazole Ring: A five-membered aromatic ring containing two nitrogen atoms, contributing to the compound's stability and potential biological activity.

-

Thiophene Moiety: A five-membered ring with sulfur, enhancing the compound's electronic properties and reactivity.

-

Cyclopropylmethyl Group: Adds conformational flexibility and potentially influences the compound's interaction with biological targets.

Synthesis and Characterization

The synthesis of 1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. Characterization methods such as NMR spectroscopy, FT-IR, and HRMS are used to elucidate its structure and confirm its purity .

Biological Activity and Potential Applications

Pyrazole derivatives, including those with thiophene moieties, have shown a range of biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties . The specific biological activity of 1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde would depend on its interaction with biological targets, which could be influenced by its structural features.

Data Table: Comparison of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Biological Activity |

|---|---|---|---|

| 1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde | C12H12N2OS | 232.30 | Potential biological activity due to structural features |

| 1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carbaldehyde | C12H12N2OS | 232.30 | Similar potential applications |

| 1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide | C12H13N3OS | 247.32 | Antimicrobial, anti-inflammatory potential |

Research Findings and Future Directions

Research on pyrazole derivatives highlights their versatility in medicinal chemistry. The presence of a thiophene ring and a cyclopropylmethyl group in 1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde suggests potential for novel therapeutic applications. Further studies are needed to fully explore its biological activity and potential uses.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume